7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione
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Description
7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H18ClN5O3 and its molecular weight is 363.8. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Tautomerism and Alkylation Studies : Research on N-Methoxy-9-methyl-9H-purin-6-amines, which are chemically related to the compound , reveals significant variations in amino/imino tautomer ratios. These compounds, including those with alkyl, alkoxy, or amino substituents, show varying reactivity in N-7- and N6-benzylated compounds, depending on their substituents (Roggen & Gundersen, 2008).
- Oxidation and Structural Studies : Oxidation studies on N6-alkyladenines, closely related to the compound, have demonstrated the formation of N(1)-oxides, providing insights into the regioselective N-oxidations of adenine derivatives (Itaya et al., 1996).
Biological Activity and Potential Applications
- Synthesis and Biological Activity : Studies on 2-substituted N-methoxy-9-methyl-9H-purin-6-amines, similar in structure, show significant implications in biological activities like antimycobacterial and antiprotozoal activity. These studies also highlight the importance of specific substituents for activity against cancer cell lines (Roggen et al., 2011).
- Cardiovascular Activity : Research on derivatives of purine-2,6-dione, structurally related to the compound, has shown significant cardiovascular activities, including antiarrhythmic and hypotensive effects. The studies also reveal their affinities for alpha1- and alpha2-adrenoreceptors (Chłoń-Rzepa et al., 2004).
Synthesis Techniques and Intermediates
- Synthetic Methods and Intermediates : The synthesis of 8-Benzylamino-7-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propyl}theophylline, structurally related, shows the relevance of specific geometric conformations and intermolecular hydrogen bonds in these compounds, which could be crucial for understanding the synthesis and properties of 7-(2-chlorobenzyl)-8-[(2-methoxyethyl)amino]-3-methyl-3,7-dihydro-1H-purine-2,6-dione (Karczmarzyk et al., 1995).
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-8-(2-methoxyethylamino)-3-methylpurine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN5O3/c1-21-13-12(14(23)20-16(21)24)22(15(19-13)18-7-8-25-2)9-10-5-3-4-6-11(10)17/h3-6H,7-9H2,1-2H3,(H,18,19)(H,20,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHEYYPCNGXYNMD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)NCCOC)CC3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.80 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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